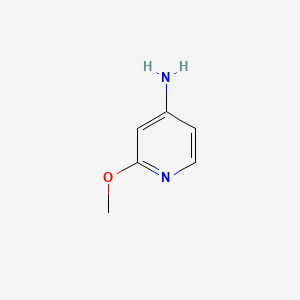

4-Amino-2-methoxypyridine

Descripción

Significance in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the field of chemistry. Pyridine (B92270) and its derivatives are particularly important due to their presence in many natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. wikipedia.orgrsc.orgglobalresearchonline.net The nitrogen atom in the pyridine ring gives it basic properties and influences its reactivity. globalresearchonline.net

4-Amino-2-methoxypyridine is significant in heterocyclic chemistry due to the combined electronic effects of its amino and methoxy (B1213986) substituents on the pyridine ring. The electron-donating nature of the amino and methoxy groups enhances the reactivity of the pyridine ring, making it a versatile building block for the synthesis of more complex molecules. innospk.comiust.ac.ir The positions of these groups also direct the regioselectivity of further chemical transformations.

Historical Context of Pyridine Derivatives in Research

The history of pyridine itself dates back to 1846, when it was first isolated from picoline. rsc.org The structure of pyridine was later determined by Wilhelm Körner in 1869 and James Dewar in 1871. wikipedia.orgrsc.org A major breakthrough in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed in 1881. wikipedia.org This was followed by the Chichibabin pyridine synthesis in 1924, which provided a more efficient route using inexpensive reagents. wikipedia.org

Over the years, research into pyridine derivatives has expanded exponentially, driven by their wide range of applications in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgrsc.orgglobalresearchonline.net The study of substituted pyridines, such as this compound, is a continuation of this long-standing interest in harnessing the unique properties of the pyridine scaffold for the creation of novel and functional molecules. researchgate.net

Overview of Research Trajectories for this compound

Current research on this compound is primarily focused on its application as a key intermediate in the synthesis of a variety of target molecules. innospk.com Its structural features make it a valuable component in the development of pharmaceuticals. innospk.comrsc.org For instance, pyridine derivatives are known to be part of numerous FDA-approved drugs. rsc.org

One notable area of investigation is its potential use in synthesizing molecules with therapeutic properties, such as those targeting neurological or inflammatory conditions. innospk.com Research has indicated that some pyridine derivatives can act as enzyme inhibitors, a crucial mechanism in many drug actions. innospk.com Furthermore, there is interest in its role in the development of antiviral agents. For example, it has been studied as an inhibitor of the NS5B polymerase, a key enzyme in the replication of the hepatitis C virus. biosynth.com Beyond medicine, its utility extends to the production of fine chemicals and agrochemicals. innospk.com

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-4-methoxypyridine |

| 2-amino-4-chloropyridine |

| 4-Amino-5-methyl-2(1H) pyridone |

| 2-chloro-5-methyl-4-pyridinamine |

| 2-chloro-5-methyl-4-nitro-pyridine-I-oxide |

| Atropine |

| Niacin |

| Nicotine |

| Pyridoxine |

| Picoline |

| 4-Amino-2-hydroxy-5-methylpyridine |

| 2-Amino-4-methoxypyridine (B134910) |

| 2-amino-4-methylpyridine (B118599) |

| 2-Aminopyridine (B139424) |

| 3-Aminopyridine |

| 4-Aminopyridine (B3432731) |

| 4-Dimethylaminopyridine |

| 2-Methoxy-4-methylpyridine |

| 2-Methoxypyridine (B126380) |

| 5-Bromo-2-methoxypyridine |

| 5-Chloro-2-methoxypyridine |

| 2-Methoxy-5-(trifluoromethyl)pyridine |

| 4-CHLORO-2-METHOXY-PYRIDINE |

| 2-METHOXY-5-NITRO-6-PICOLINE |

| Anisole |

| (Trifluoromethoxy)benzene |

| 3-Aminophenol |

| 6-Aminocaproic acid |

| Glycine |

| Tris(hydroxymethyl)aminomethane |

| ALTRENOGEST |

| Finerenone |

Sources: ontosight.airsc.orgchemicalbook.comchemicalbook.comguidechem.comgoogle.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEQHRSELNPKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942385 | |

| Record name | 2-Methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20265-39-8 | |

| Record name | 2-Methoxypyridin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20265-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Characterization of 4 Amino 2 Methoxypyridine and Its Derivatives

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for determining the precise atomic arrangement and electronic structure of molecules. For 4-Amino-2-methoxypyridine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, augmented by computational analysis, offers a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for probing the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule.

The ¹H NMR spectrum provides information on the number of distinct proton types and their connectivity through spin-spin coupling. For this compound, the aromatic protons on the pyridine (B92270) ring and the protons of the amino and methoxy (B1213986) functional groups each exhibit characteristic chemical shifts. Experimental data reported for this compound in deuteriochloroform (CDCl₃) confirms the expected proton environments. yorku.ca The amino group protons typically appear as a broad singlet due to exchange phenomena, while the methoxy group protons present as a sharp singlet. The three protons on the pyridine ring appear as distinct multiplets, with their splitting patterns revealing their coupling relationships. yorku.ca

Table 1: Experimental ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in CDCl₃ This interactive table summarizes the reported proton NMR data.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-6 | 7.80 | Doublet (d) | J = 7.0 |

| H-5 | 6.18 | Doublet of Doublets (dd) | J = 7.0, 2.5 |

| H-3 | 5.88 | Doublet (d) | J = 2.5 |

| NH₂ | 4.28 | Broad Singlet (br s) | - |

| OCH₃ | Not specified | Singlet (s) | - |

Data sourced from a published synthesis report. yorku.ca The chemical shift for the OCH₃ group was not explicitly provided in the reference.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This interactive table presents predicted carbon NMR data based on values from similar structures.

| Carbon Assignment | Predicted Chemical Shift Range (ppm) |

|---|---|

| C2 | 163 - 166 |

| C4 | 152 - 155 |

| C6 | 148 - 151 |

| C5 | 105 - 108 |

| C3 | 90 - 93 |

| OCH₃ | 53 - 56 |

Predicted ranges are based on published data for related pyridine derivatives. oregonstate.edumdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of these ¹H and ¹³C signals.

COSY spectra would confirm the coupling between adjacent protons, for instance, showing a correlation between the H-5 and H-6 signals.

HSQC spectra correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for definitive C-H assignments.

HMBC spectra reveal longer-range correlations (typically over 2-3 bonds) between protons and carbons, which is vital for connecting molecular fragments and confirming the positions of substituents.

Computational chemistry provides powerful tools to support and validate experimental NMR data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating theoretical NMR chemical shifts. researchgate.netmdpi.com This method, typically employed within the framework of Density Functional Theory (DFT) using functionals like B3LYP and extensive basis sets (e.g., 6-311++G(d,p)), can predict the magnetic shielding tensors for each nucleus. mdpi.comtandfonline.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The close agreement often found between GIAO-calculated and experimental chemical shifts serves to confirm the proposed molecular structure and the assignment of NMR signals. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, comprising IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a unique "fingerprint" for the compound.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent functional groups.

Amino (NH₂) Group: This group gives rise to characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region for asymmetric and symmetric stretching. ripublication.com NH₂ scissoring (bending) vibrations are found around 1600-1650 cm⁻¹. istanbul.edu.tr

Methoxy (OCH₃) Group: The C-H stretching vibrations of the methyl group are expected in the 2850-2970 cm⁻¹ range. The C-O stretching vibration is also a key identifier. tandfonline.com

Pyridine Ring: The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations produce a series of characteristic bands in the 1400-1610 cm⁻¹ region. istanbul.edu.tr Ring breathing modes and other deformations appear at lower frequencies. istanbul.edu.tr

The complementarity of IR and Raman spectroscopy is particularly useful; vibrations that are strong in the IR spectrum (involving a large change in dipole moment) may be weak in the Raman spectrum, and vice versa for vibrations involving a significant change in polarizability. americanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Modes for this compound This interactive table lists the expected vibrational frequencies for the main functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | Amino | 3400 - 3500 |

| Symmetric N-H Stretch | Amino | 3300 - 3400 |

| C-H Stretch | Aromatic (Ring) | 3000 - 3100 |

| C-H Stretch | Methoxy (CH₃) | 2850 - 2970 |

| N-H Scissoring (Bending) | Amino | 1600 - 1650 |

| C=C / C=N Ring Stretch | Pyridine Ring | 1400 - 1610 |

| C-O Stretch | Methoxy | 1200 - 1300 (asymmetric), 1000-1075 (symmetric) |

Frequency ranges are based on established data for aminopyridines and methoxy-substituted aromatics. tandfonline.comripublication.comistanbul.edu.tr

While group frequency charts provide a good initial guide, a precise assignment of each band in a complex vibrational spectrum requires more detailed analysis. Normal coordinate analysis (NCA) and Potential Energy Distribution (PED) calculations are computational methods used for this purpose. These analyses are often performed using the results from DFT calculations. scispace.comnih.gov The PED expresses the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. A PED value of near 100% indicates a "pure" vibration, such as a C=O stretch, while lower values indicate that the mode is a mixture of several motions. This approach allows for the confident assignment of nearly every band in the experimental IR and Raman spectra, moving beyond simple group-frequency correlations to a complete description of the molecule's vibrational dynamics. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry serves as a fundamental technique for confirming the molecular weight and elucidating the fragmentation patterns of this compound. The molecular formula of this compound is C6H8N2O, which corresponds to a molecular weight of approximately 124.14 g/mol . synblock.comlabproinc.comsigmaaldrich.com In a typical mass spectrum, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) corresponding to this molecular weight.

Due to the presence of an even number of nitrogen atoms, the molecular ion peak for this compound will appear at an even m/z value, consistent with the nitrogen rule in mass spectrometry. The fragmentation of aromatic compounds is often characterized by strong molecular ion peaks due to the stability of the aromatic ring. libretexts.org For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, this could lead to the loss of various fragments.

Key fragmentation patterns for related pyridine derivatives often involve the loss of substituents. For instance, the loss of a methoxy group (-OCH3) would result in a fragment ion with a mass loss of 31 Da. msu.edu Similarly, the loss of an amino group (-NH2) would lead to a fragment with a mass loss of 16 Da. The stability of the pyridine ring means that fragmentation of the ring itself is less common compared to the loss of its substituents.

Table 1: Predicted Key Mass Spectrometry Data for this compound

| Feature | Predicted Value (m/z) | Description |

| Molecular Ion Peak (M+) | 124 | Corresponds to the molecular weight of C6H8N2O. |

| M-15 | 109 | Loss of a methyl group (•CH3). |

| M-30 | 94 | Loss of a methoxy radical (•OCH3) is less common, but loss of CH2O is possible. |

| M-31 | 93 | Loss of a methoxy group (•OCH3). |

| M-44 | 80 | Loss of a C2H4O fragment. msu.edu |

This table is predictive and based on general fragmentation principles for this class of compounds.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy of this compound reveals information about its electronic transitions. Pyridine itself exhibits absorption bands in the UV region, which are attributed to π-π* and n-π* transitions. researchgate.net The substitution of amino and methoxy groups onto the pyridine ring significantly influences the position and intensity of these absorption bands. Both the amino (-NH2) and methoxy (-OCH3) groups are auxochromes, which are electron-donating groups that can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π-π* transitions of the aromatic ring.

For pyridine derivatives, electronic transitions are often observed in the range of 200-300 nm. researchgate.net For instance, a study on 2-chloro-6-methoxypyridine-4-carboxylic acid showed absorption maxima that were analyzed in the context of electronic properties. tandfonline.com The electronic spectrum of a molecule is influenced by the solvent used, with polar solvents often causing shifts in the absorption maxima. conicet.gov.ar The UV spectrum of pyridine shows an absorption maximum around 254 nm. researchgate.net For substituted pyridines, these values can shift. For example, 2-amino-4-methoxypyridine (B134910) has a reported UV absorption maximum at 280 nm in chloroform. chemicalbook.com The electronic transitions in such molecules are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scirp.orgscirp.org

Time-dependent density functional theory (TD-DFT) is a powerful computational method used to predict and interpret the UV-Vis spectra of molecules. tandfonline.comscirp.org By calculating the excited states of this compound, TD-DFT can provide theoretical absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO). scirp.org These calculations are often performed using a functional like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p). tandfonline.comscirp.org

Studies on similar pyridine derivatives have shown good agreement between experimentally recorded UV-Vis spectra and those calculated using TD-DFT. tandfonline.comscirp.orgscirp.org For example, in a study on 6-Amino-2-methylpyridine-3-carbonitrile, TD-DFT calculations predicted an absorption wavelength of 398 nm for the HOMO→LUMO transition. scirp.orgscirp.org The calculations can also reveal how different electronic transitions contribute to the observed absorption bands. scirp.org The solvent environment can be included in these calculations to more accurately model the experimental conditions. conicet.gov.arsemanticscholar.org

Table 2: Illustrative TD-DFT Calculated UV-Vis Data for a Substituted Pyridine

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 398.94 | 0.0576 | HOMO -> LUMO (89%) |

| S0 → S2 | 359.59 | 0.4328 | HOMO -> L+1 (90%) |

| S0 → S3 | 342.00 | 0.0077 | H-1 -> LUMO (81%) |

This table is based on data for 6-Amino-2-methylpyridine-3-carbonitrile and serves as an example of the type of data obtained from TD-DFT calculations. scirp.org

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method to determine the optimized geometry and molecular structure of compounds like this compound. scielo.org.coresearchgate.net Using a functional such as B3LYP with a basis set like 6-31G(d,p) or 6-311++G(d,p), researchers can calculate the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. tandfonline.comscirp.orgscielo.org.co

These calculations provide detailed information on bond lengths, bond angles, and dihedral (torsion) angles. scirp.orgscispace.com For pyridine derivatives, DFT studies have shown that the bond lengths and angles are influenced by the nature and position of the substituents. scirp.orgaip.org For example, in a study of 6-Amino-2-methylpyridine-3-carbonitrile, the C1-C2 bond length was found to increase upon optimization, indicating charge transfer from the pyridine ring to the amino group. scirp.orgscirp.org The planarity of the pyridine ring and the orientation of the amino and methoxy substituents can also be precisely determined. scispace.com The results from DFT calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net

Table 3: Representative Calculated Geometrical Parameters for an Aminopyridine Derivative

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(dp)) |

| Bond Length (Å) | C1-C2 | 1.3935 |

| Bond Length (Å) | C1-N6 | 1.3234 |

| Bond Angle (°) | C2-C1-N6 | 123.15 |

| Dihedral Angle (°) | C2-C1-N6-C5 | -0.0079 |

This table is based on data for 6-Amino-2-methylpyridine-3-carbonitrile and is illustrative of the structural data obtained from DFT calculations. scirp.org

Electronic properties: HOMO-LUMO energies and charge transfer analysis

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the nature of its electronic transitions.

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and polarizability. This energy gap is crucial in understanding intramolecular charge transfer (ICT), where electron density is transferred from a donor part of the molecule to an acceptor part upon electronic excitation. In molecules like substituted pyridines, the amino group typically acts as an electron donor, while the pyridine ring can act as an electron acceptor. This potential for charge transfer is fundamental to many of the molecule's properties, including its optical and electronic behavior.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these orbitals. For instance, in studies of similar pyridine derivatives, the HOMO and LUMO energy values are calculated to predict electronic transitions and charge transfer characteristics. The analysis often reveals that the HOMO is localized on the electron-rich amino group and parts of the pyridine ring, while the LUMO is distributed over the electron-deficient regions of the ring system. This separation facilitates the n-π* or π-π* electronic transitions that are characteristic of intramolecular charge transfer.

While specific experimental or calculated values for this compound were not available in the surveyed literature, the table below illustrates the typical data generated from such an analysis.

Table 1: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Description | Typical Method |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (eV). | DFT/B3LYP |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital (eV). | DFT/B3LYP |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (eV). | ΔE = ELUMO - EHOMO |

Dipole moment, polarizability, and hyperpolarizability calculations for NLO properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is determined by its dipole moment (μ), linear polarizability (α), and, most importantly, its first hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications.

Computational quantum chemistry is a powerful tool for predicting these properties. Calculations are often performed using DFT methods with appropriate basis sets. The key factors influencing a molecule's NLO response include:

Intramolecular Charge Transfer (ICT): A significant charge transfer from an electron donor group to an acceptor group through a π-conjugated system enhances the hyperpolarizability.

π-Conjugation: Extended π-electron systems, such as aromatic rings, facilitate electron delocalization, which is crucial for a strong NLO response.

Asymmetry: The molecule must be non-centrosymmetric for the first hyperpolarizability (β) to be non-zero.

In compounds like this compound, the amino group (-NH₂) acts as a strong electron donor and the methoxy group (-OCH₃) also contributes electron density, while the pyridine ring serves as the π-conjugated bridge and acceptor. The combined effect of these groups can lead to a significant NLO response. Studies on analogous pyridine derivatives have shown that their calculated first hyperpolarizability values can be many times greater than that of urea, a standard reference material for NLO properties.

The table below outlines the parameters typically calculated to assess NLO properties.

| First Hyperpolarizability (β) | The measure of the second-order nonlinear optical response (in esu). | Key indicator of a material's potential for NLO applications. |

Mulliken and natural atomic charge analysis

Understanding the distribution of electron charge on each atom within a molecule is essential for interpreting its reactivity and intermolecular interactions. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common computational methods used to determine these atomic charges.

Mulliken Charge Analysis: This method partitions the total molecular charge among the individual atoms. While widely used, its results can be highly dependent on the basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more intuitive picture of charge distribution by considering electron density in terms of localized bonds and lone pairs. It is also used to study hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled orbitals into nearby empty orbitals.

For a molecule like this compound, these analyses would typically reveal a negative charge on the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group due to their high electronegativity. Conversely, the hydrogen atoms of the amino group and the carbon atoms attached to electronegative atoms would exhibit positive charges. This charge distribution map helps identify the sites most susceptible to electrophilic or nucleophilic attack.

Table 3: Illustrative Atomic Charge Data

| Atom (Example) | Mulliken Charge (a.u.) | Natural Atomic Charge (a.u.) |

|---|---|---|

| N (Pyridine Ring) | Data not available | Data not available |

| N (Amino Group) | Data not available | Data not available |

| O (Methoxy Group) | Data not available | Data not available |

| C2 (attached to OCH₃) | Data not available | Data not available |

| C4 (attached to NH₂) | Data not available | Data not available |

Fukui function and global softness analysis

To provide a more quantitative measure of local reactivity, conceptual DFT introduces reactivity descriptors like the Fukui function and global softness.

Fukui Function (f(r)): This function identifies which atoms in a molecule are most likely to undergo a nucleophilic, electrophilic, or radical attack. It measures the change in electron density at a specific point when the total number of electrons in the system changes.

f+(r): Indicates the site for a nucleophilic attack (where an electron is accepted).

f-(r): Indicates the site for an electrophilic attack (where an electron is donated).

Global Softness (S): This is the inverse of global hardness (η), which is approximated as half of the HOMO-LUMO energy gap. A higher value of global softness indicates greater chemical reactivity.

For this compound, Fukui analysis would likely identify the nitrogen of the amino group as a primary site for electrophilic attack (high f- value), while certain carbon atoms in the pyridine ring might be identified as susceptible to nucleophilic attack (high f+ value). This analysis provides a more detailed reactivity map than atomic charges alone.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule's atoms. For a molecule with rotatable bonds, such as the C-O bond of the methoxy group in this compound, multiple conformers may exist. Computational methods can map the potential energy surface by rotating these bonds to find the lowest-energy (most stable) conformation.

Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time. MD can provide insights into the dynamic stability of a molecule, its interactions with solvent molecules, and how its conformation changes under different conditions. While no specific conformational or molecular dynamics studies on this compound were found in the reviewed literature, such analyses are crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

X-ray Crystallography

Single-crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in its solid state. The technique involves irradiating a high-quality single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields detailed information about bond lengths, bond angles, torsion angles, and the arrangement of molecules in the crystal lattice (crystal packing).

This data is invaluable for:

Validating the geometries predicted by computational models.

Understanding intermolecular interactions, such as hydrogen bonding, which govern the crystal's structure and properties.

Revealing details about molecular planarity and conformation in the solid phase.

No published crystal structure for this compound (CAS 20265-39-8) was located in the searched databases. However, studies on similar 2-methoxypyridine (B126380) derivatives show that SCXRD reveals how molecules pack in the crystal and the nature of intermolecular forces that stabilize the structure. The data obtained from such an experiment is typically presented in a standardized format, as illustrated in the table below.

Table 4: Illustrative Single-Crystal X-ray Diffraction Data

| Parameter | Description |

|---|---|

| Empirical Formula | C₆H₈N₂O |

| Formula Weight | 124.14 |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c) | Data not available (in Å) |

| Unit Cell Angles (α, β, γ) | Data not available (in °) |

| Volume (V) | Data not available (in ų) |

| Z (Molecules per unit cell) | Data not available |

| Calculated Density | Data not available (in g/cm³) |

Applications of 4 Amino 2 Methoxypyridine in Medicinal Chemistry Research

Role as a Privileged Molecular Scaffold

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a variety of drugs. 4-Amino-2-methoxypyridine has demonstrated its utility as such a scaffold in several areas of medicinal chemistry.

Design of Chiral Drugs

The synthesis of enantiomerically pure drugs is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While direct examples of the use of this compound in the synthesis of chiral drugs are not extensively documented, the closely related 4-methoxypyridine (B45360) scaffold has been employed in the development of enantioselective catalytic reactions. For instance, the enantioselective catalytic dearomative addition of Grignard reagents to 4-methoxypyridinium ions has been reported as a straightforward route to chiral precursors that are valuable for generating molecules with multiple stereocenters. This methodology, which achieves high yields and enantioselectivities, underscores the potential of substituted methoxypyridines in the asymmetric synthesis of complex molecules. Such approaches could be adapted for derivatives of this compound to facilitate the construction of chiral drug candidates.

Development of Bioactive Molecules

The this compound framework is a key building block in the synthesis of various bioactive molecules. One notable application is in the development of antiviral agents. Research has identified this compound as an inhibitor of the NS5B polymerase, a crucial enzyme for the replication of the hepatitis C virus (HCV). biosynth.com This compound has demonstrated the ability to inhibit HCV replication in cell culture and possesses favorable pharmacokinetic properties, such as a low clearance rate and a high volume of distribution, making it a promising candidate for further development as an oral therapeutic for hepatitis C. biosynth.com

Beyond its antiviral properties, derivatives of this compound are also explored for other therapeutic applications. The aminopyridine moiety is a common feature in a variety of biologically active compounds, and the introduction of a methoxy (B1213986) group can modulate the physicochemical properties of the molecule to enhance its drug-like characteristics.

Table 1: Bioactive Molecules Derived from Aminopyridine Scaffolds

| Compound Class | Therapeutic Target | Disease Area |

|---|---|---|

| This compound | NS5B Polymerase | Hepatitis C |

| Aminopyridine Derivatives | Various | Antibacterial, Anticancer, Anti-inflammatory |

Synthesis of Nitrogen-Containing Ligands

Nitrogen-containing heterocycles, such as this compound, are fundamental components in the design of ligands for coordination chemistry. These ligands can form stable complexes with a variety of metal ions, and the resulting metal complexes often exhibit interesting catalytic and biological properties. While specific examples detailing the use of this compound as a primary ligand are not abundant in the literature, the broader class of aminopyridines is widely used. For example, 4-amino-2-anilinopyridine has been synthesized and used as a bridging agent in the preparation of diruthenium complexes. researchgate.net The coordination chemistry of aminopyridine derivatives is a rich field of study with potential applications in catalysis, materials science, and medicine.

Core Structure in Gamma-Secretase Modulators (GSMs)

Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of the toxic Aβ42 peptide is a key step in the pathogenesis of the disease and is mediated by the enzyme gamma-secretase. Gamma-secretase modulators (GSMs) are a class of drugs that allosterically modulate the activity of gamma-secretase to reduce the production of Aβ42 in favor of shorter, less amyloidogenic Aβ peptides.

Recent research has highlighted the importance of a methoxypyridine motif within a tetracyclic scaffold for the development of novel and potent GSMs. nih.govescholarship.org The insertion of this motif has been shown to improve the activity of the compounds in reducing Aβ42 production and also to enhance their physicochemical properties, such as solubility. nih.govescholarship.org In vivo studies in animal models of Alzheimer's disease have demonstrated that methoxypyridine-derived GSMs can cross the blood-brain barrier and reduce Aβ42 levels in both plasma and the brain. nih.gov

Table 2: Activity of a Methoxypyridine-Derived Gamma-Secretase Modulator

| Compound | Aβ42 IC50 (nM) | In Vivo Efficacy |

|---|---|---|

| Methoxypyridine-derived GSM (Compound 64) | Potent (specific value not publicly available) | Reduced Aβ42 levels in plasma and brain of transgenic mice nih.gov |

Scaffold for Kinase Inhibitors (e.g., tyrosine and serine/threonine kinases)

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.

In the context of tyrosine kinases, a 4-aminopyridine (B3432731) benzamide (B126) scaffold has been utilized for the lead optimization of potent and selective TYK2 inhibitors. guidechem.com TYK2 is a member of the Janus kinase (JAK) family and is involved in immune signaling.

For serine/threonine kinases, sulfonamide methoxypyridine derivatives have been designed and synthesized as novel dual inhibitors of PI3K/mTOR. mdpi.com The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. The methoxypyridine core in these inhibitors plays a significant role in their binding to the kinase domain.

Table 3: Kinase Inhibitors Incorporating Aminopyridine and Methoxypyridine Scaffolds

| Scaffold | Kinase Target | Kinase Family | Therapeutic Area |

|---|---|---|---|

| 4-Aminopyridine benzamide | TYK2 | Tyrosine Kinase | Autoimmune diseases, Cancer |

| Sulfonamide methoxypyridine | PI3K/mTOR | Serine/Threonine Kinase | Cancer |

Use in Chromenopyridine Scaffold Synthesis

Chromenopyridine scaffolds represent an important class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of these scaffolds often involves multicomponent reactions (MCRs), which are efficient processes for the construction of complex molecules in a single step. While a direct synthesis of chromenopyridines using this compound as a starting material is not explicitly detailed in the reviewed literature, the general synthetic strategies for chromenopyridines often involve the reaction of a component containing an amino group with other building blocks. mdpi.comrhhz.net For example, a common method involves the reaction of a salicylaldehyde, an active methylene (B1212753) compound, and a nucleophile, where an aminopyridine derivative could potentially serve as the nucleophilic component. The versatility of MCRs suggests that this compound could be a viable substrate for the synthesis of novel chromenopyridine derivatives.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For aminopyridine derivatives, these studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

The biological activity of pyridine (B92270) derivatives is highly dependent on the nature and position of their substituents. Analysis of various aminopyridine-based compounds reveals that even minor chemical modifications can lead to significant changes in their therapeutic effects. The presence of groups such as methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) has been shown to enhance the antiproliferative activity of pyridine derivatives. mdpi.com The number and position of methoxy groups, in particular, can modulate the compound's efficacy. mdpi.com

In the context of PI3K/mTOR dual inhibitors based on a sulfonamide methoxypyridine core, the substituent at the fifth position of an attached oxazole (B20620) ring plays a crucial role. mdpi.com For instance, amide substituents at this position are more beneficial for ligand-receptor interaction than ester groups. mdpi.com Furthermore, the size of N-alkyl amides is critical, with moderately sized groups like isopropyl and cyclopropyl (B3062369) showing ideal inhibitory activity, while groups that are too small or too large lead to a decline in enzyme inhibition. mdpi.com This suggests that the substituent must appropriately fill the receptor's binding pocket to achieve optimal activity. mdpi.com

For other classes of compounds, such as pentacyclic benzimidazole (B57391) derivatives, the position of an N,N-dimethylaminopropyl amino side chain was found to strongly influence antiproliferative activity. mdpi.com Similarly, in a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, modification of the primary amine residue was explored to understand the SAR at the hinge-binding position of the kinase. scienceopen.com These examples underscore the principle that the strategic placement and nature of substituents on and around the aminopyridine scaffold are key determinants of biological function.

| Scaffold/Derivative Class | Substituent/Modification | Influence on Biological Activity | Source |

|---|---|---|---|

| Pyridine Derivatives | -OCH3, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity. mdpi.com | mdpi.com |

| Sulfonamide Methoxypyridine | Amide vs. Ester at oxazole 5-position | Amides are more beneficial for PI3K/mTOR inhibition. mdpi.com | mdpi.com |

| Sulfonamide Methoxypyridine | Size of N-alkyl amide (e.g., isopropyl) | Moderate volume is optimal for filling the binding pocket and maximizing inhibitory activity. mdpi.com | mdpi.com |

| 3,5-Diaryl-2-aminopyridine | Modification of the primary amine | Alters binding affinity for ALK2 kinase. scienceopen.com | scienceopen.com |

| Pentacyclic Benzimidazoles | Position of amino/amido side chains | Strongly influences antiproliferative activity. mdpi.com | mdpi.com |

To rationalize SAR data and accelerate the drug discovery process, computational methods are increasingly employed. Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of compounds with their biological activity. dntb.gov.ua These models use calculated molecular descriptors (representing physicochemical properties like steric, electrostatic, and hydrophobic features) to build mathematical equations that can predict the efficacy of new, untested compounds. dntb.gov.uamdpi.com

For aminopyridine-related structures, both 2D and 3D-QSAR models have been developed. A 2D-QSAR model for a series of 4-anilinoquinozaline derivatives identified alignment-independent descriptors and a distance-based topology index as important predictors of apoptosis-inducing activity. dntb.gov.ua In a 3D-QSAR study on complex aminopyridine derivatives using the k-Nearest Neighbour Molecular Field Analysis (k-NN-MFA) method, the model demonstrated that hydrophobic, electrostatic, and steric descriptors play a crucial role in determining inhibitory activity against Factor Xa. mdpi.com The models indicated that electrostatic effects, in particular, dominantly determine the binding affinities of these compounds. dntb.gov.ua

These predictive models serve multiple purposes: they help in understanding the molecular features essential for a desired biological effect, guide the rational design of more potent analogs, and allow for the virtual screening of large compound libraries to prioritize molecules for synthesis and testing. ornl.gov By leveraging such computational and predictive biology, researchers can make more informed decisions, helping to guide the discovery process and inform experimental design. bioworld.com

Therapeutic Area Exploration

The versatile this compound scaffold and its analogs have been investigated for their potential in several therapeutic areas, demonstrating a broad range of biological activities.

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. nih.gov Overproduction of NO by iNOS is associated with various human diseases, including septic shock and asthma, making selective iNOS inhibition a valuable therapeutic strategy. nih.gov

The 2-aminopyridine (B139424) scaffold has proven to be a potent core for the development of iNOS inhibitors. Specifically, 2-amino-4-methylpyridine (B118599), an isomer of this compound, has been reported as a potent, non-selective NOS inhibitor. nih.govresearchgate.net Research has focused on introducing substituents at the 6-position of this scaffold to improve both potency and selectivity for iNOS over other NOS isoforms (eNOS and nNOS). researchgate.net Computational calculations suggest that the 6-position is the most tolerant for introducing substituents. researchgate.net

A series of 6-substituted 2-amino-4-methylpyridine analogues were synthesized and evaluated, leading to the identification of several potent iNOS inhibitors. researchgate.netmdpi.com These compounds were developed with the goal of creating PET radiotracers for imaging iNOS expression in vivo, which could be valuable for studying and treating NO-related diseases. researchgate.netresearchgate.net

| Compound Name | Structure/Description | iNOS Inhibitory Activity (IC50) | Source |

|---|---|---|---|

| 2-amino-4-methylpyridine | Parent compound | Good potency, non-selective | researchgate.net |

| 6-substituted alkyl analogs | Analogs of 2-amino-4-methylpyridine | Improved potency and selectivity over parent compound. researchgate.net | researchgate.net |

| Compound 2 (from study) | A 6-substituted alkyl analog | 28 nM | researchgate.net |

| 6-(2-fluoropropyl)-4-methylpyridin-2-amine (9) | Identified as a potent iNOS inhibitor for PET imaging | Not specified in abstract | researchgate.netmdpi.com |

| 6-(3-fluoropropyl)-4-methylpyridin-2-amine (18) | Identified as a potent iNOS inhibitor for PET imaging | Not specified in abstract | researchgate.netmdpi.com |

| 6-(4-fluorobutyl)-4-methylpyridin-2-amine (20) | Identified as a potent iNOS inhibitor for PET imaging | Not specified in abstract | researchgate.netmdpi.com |

Neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and multiple sclerosis are characterized by the progressive loss of neuronal structure and function. scienceopen.com The parent compound, 4-aminopyridine (4-AP), is a broad-spectrum potassium channel blocker that enhances signal transduction along demyelinated axons and is approved for the symptomatic treatment of walking disability in multiple sclerosis. researchgate.netnih.gov

Beyond its symptomatic effects, growing evidence suggests that 4-AP possesses neuroprotective properties. researchgate.netnih.gov Studies have shown that 4-AP can stabilize myelin and oligodendrocyte precursor cells. researchgate.net Furthermore, a derivative of 4-AP was reported to reduce α-synuclein accumulation and inflammation in an in vitro model of Parkinson's disease. researchgate.net In another study, newly synthesized derivatives of 4-AP demonstrated a neuroprotective effect in a cuprizone-induced demyelination mouse model, suggesting they can reverse the toxic effects of cuprizone. nih.gov These derivatives also showed an ability to improve memory processes in the animal model. nih.gov Although the parent compound 4-AP has been studied in elderly patients with Alzheimer's disease, much of the recent focus has been on developing new derivatives with improved properties. This body of research provides a strong rationale for investigating novel analogs, such as those based on the this compound scaffold, as potential therapeutic agents for a range of neurodegenerative disorders. researchgate.netnih.gov

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The need for new, effective, and safer drugs is urgent due to limitations of current therapies. The 4-aminopyridine scaffold has been incorporated into novel compounds with promising antileishmanial activity.

A series of bis-pyridinium derivatives, which are analogs of the drug pentamidine, were synthesized and evaluated against Leishmania donovani and Leishmania major. nih.gov All assayed compounds, which feature a 4-aminopyridinium (B8673708) core, displayed activity against both the promastigote and intracellular amastigote stages of the parasite, with most compounds showing 50% effective concentrations (EC50) lower than 1 µM. nih.gov The majority of these compounds were slightly more active against L. major amastigotes. nih.gov One compound, VGP-106, exhibited significantly higher activity against L. donovani amastigotes and lower toxicity in human THP-1 cells. nih.gov Mechanistic studies on VGP-106 revealed that it likely crosses the parasite membrane via diffusion and causes severe mitochondrial swelling, leading to a decrease in intracellular ATP levels. nih.gov These findings highlight the potential of developing 4-aminopyridine-based structures into new therapeutic agents for leishmaniasis.

| Compound | Target Organism | EC50 (Amastigotes) | Source |

|---|---|---|---|

| Most Assayed Bis-pyridinium Derivatives | L. major | 0.09 - 0.42 µM | nih.gov |

| VGP-106 | L. major | 13.07 µM | nih.gov |

| VGP-118 | L. major | 6.21 µM | nih.gov |

| VGP-106 | L. donovani | 0.86 ± 0.46 µM | nih.gov |

Advanced Applications and Future Research Directions

Material Science Applications (excluding direct physical properties)

The inherent properties of the substituted pyridine (B92270) ring make it an attractive building block for functional materials. The electron-donating amino group and the electron-withdrawing nature of the nitrogen atom in the ring, modified by a methoxy (B1213986) group, create a push-pull system that is often a prerequisite for specific material properties.

Organic molecules with significant NLO responses are crucial for developing technologies in optical communications and data processing. tcichemicals.com The key to a high second-order NLO response in organic materials is a molecular structure that possesses a large hyperpolarizability, often arising from an electron donor and an acceptor group linked by a π-conjugated system. tcichemicals.comresearchgate.net Pyridine derivatives are frequently investigated for these properties due to the delocalized π-electrons in the aromatic ring.

The structure of 4-Amino-2-methoxypyridine features an amino group (donor) and the ring nitrogen (acceptor), which could potentially give rise to NLO properties. While specific research into the NLO characteristics of this compound has not been extensively published, its structural similarity to other NLO-active pyridines suggests it as a candidate for future investigation. Research in this area would involve synthesizing derivatives and characterizing their NLO properties to establish structure-property relationships.

Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals, and their applications in display technologies are ubiquitous. The fundamental requirement for a molecule to exhibit liquid crystalline (mesogenic) behavior is a rigid core, often composed of aromatic rings, and flexible terminal chains.

While this compound itself is not a liquid crystal, its rigid pyridine core makes it a suitable starting fragment for the synthesis of potential liquid crystalline materials. Future research could focus on derivatizing the amino group or other positions on the ring with long alkyl or alkoxy chains. The resulting molecules could then be studied for the formation of mesophases (e.g., nematic, smectic), and the influence of the methoxy group and amino linkage on the thermal and optical properties of these phases could be determined.

Analytical Method Development for this compound and its Derivatives

As this compound is used as a building block in the synthesis of more complex molecules, particularly in pharmaceuticals, robust analytical methods are essential for quality control, purity assessment, and monitoring reaction progress. nih.govnih.gov

Spectrophotometric methods offer a simple and cost-effective way to quantify chemical compounds. For this compound, a UV-Vis spectrophotometric method could be developed based on its intrinsic absorbance in the ultraviolet region, a characteristic of aromatic compounds. The development would involve identifying the wavelength of maximum absorbance (λmax) and establishing a calibration curve according to the Beer-Lambert law.

Furthermore, derivatization reactions could be employed to create colored products, allowing for determination in the visible range, which can enhance selectivity and sensitivity. For instance, the primary amino group could be reacted with a suitable chromogenic reagent. While specific spectrophotometric assays for this compound are not prominent in the literature, the principles for their development are well-established.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds. It is routinely used to assess the purity of this compound and to monitor its conversion in chemical reactions. apolloscientific.co.ukallfordrugs.com Certificates of analysis for commercially available this compound confirm that HPLC is a standard method for determining its purity, with typical results showing purities of 96.7% or higher. apolloscientific.co.uk

In synthetic chemistry, HPLC is invaluable for tracking the disappearance of starting materials and the appearance of products. For example, in the synthesis of complex heterocyclic compounds where this compound is a precursor, HPLC analysis is used to confirm reaction completion before proceeding to the next step or purification. nih.govallfordrugs.com The purity of final products derived from this starting material is also typically assayed by analytical HPLC. nih.gov A typical method would involve a reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer.

| Parameter | Condition |

|---|---|

| Column | Reverse Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water/Phosphate Buffer Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Application | Purity Assay & Reaction Monitoring |

Computational Chemistry in Predictive Research

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work. nih.gov For this compound, computational studies could offer significant insights.

DFT calculations can be used to predict the molecule's optimized geometry, electronic structure, and charge distribution. This information is fundamental to understanding its chemical behavior. For instance, the electron density on the pyridine ring and the amino group can influence its reactivity in synthetic procedures. One study noted that the poor electron density of the this compound ring disfavored a particular cyclization reaction, an observation that could be rationalized and predicted using computational modeling. nih.gov

Furthermore, computational methods can predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the structural characterization of the molecule and its derivatives. nih.gov Predictive studies on its potential as a ligand in coordination chemistry or its adsorption properties on various surfaces could also open new avenues for its application. nih.govrsc.org

Emerging Synthetic Methodologies

Innovation in synthetic organic chemistry is providing new, more efficient ways to prepare and modify complex molecules. This compound is both a target for and a beneficiary of these advanced methods.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.gov This approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR) without redesigning the entire synthetic route. nih.gov The pyridine ring is a common target for LSF, though its electron-deficient nature can present challenges. rsc.org

For an electron-rich derivative like this compound, C-H activation is a particularly promising LSF strategy. nih.govu-tokyo.ac.jp Transition-metal catalysis, especially with palladium, can selectively activate C-H bonds, allowing for the introduction of new functional groups. nih.govnih.govrsc.org The directing-group ability of substituents already on the ring can guide the catalyst to a specific position, ensuring high regioselectivity. nih.gov Another LSF approach involves a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr), which allows for the installation of a wide array of functionalities at the position alpha to the ring nitrogen under mild conditions. acs.org

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. flinders.edu.au These benefits include enhanced safety, better heat transfer, improved mixing, and greater scalability. beilstein-journals.orgorganic-chemistry.orgresearchgate.net The synthesis of pyridine derivatives is well-suited to continuous flow methodologies. vcu.edu

For example, multi-step syntheses can be telescoped into a single continuous process, eliminating the need to isolate and purify intermediates. flinders.edu.auresearchgate.net The Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a continuous flow microwave reactor, allowing for the one-step preparation of trisubstituted pyridines in good yield. beilstein-journals.org Similarly, the N-oxidation of pyridines, a common transformation, has been achieved with high efficiency and safety using a packed-bed microreactor in a continuous flow system. organic-chemistry.orgresearchgate.net This approach is particularly valuable for highly exothermic or potentially hazardous reactions, such as nitrations, enabling safe scale-up. researchgate.net The use of flow chemistry can significantly reduce production costs and improve the yield of pyridine-containing active pharmaceutical ingredients. vcu.edu

Broader Impacts in Chemical Research

The utility of this compound and related structures extends to the synthesis of intricate molecules found in nature, demonstrating its fundamental importance in organic chemistry.

Natural products, particularly alkaloids, are a rich source of structurally complex and biologically active molecules that inspire the development of new synthetic methods. nih.gov Marine organisms, for instance, produce a vast array of alkaloids with unique structures and promising pharmacological activities. rsc.orgmdpi.com The pyridine ring is a core component of many of these natural products. researchgate.net

Methoxypyridines, such as this compound, serve as versatile building blocks in the total synthesis of these complex targets. nih.gov A key strategy involves using the methoxypyridine unit as a "masked pyridone." nih.gov In this approach, the methoxy group mitigates the basicity of the pyridine nitrogen, which can simplify purification processes. nih.gov At a later stage in the synthesis, the methoxy group can be demethylated to reveal the corresponding pyridone, a common feature in many alkaloids. This strategy has been effectively employed in the total synthesis of Lycopodium alkaloids like (±)–Lycoposerramine R, showcasing the strategic importance of methoxypyridine intermediates in constructing architecturally complex natural products. nih.gov

Role in Agrochemical Development

The chemical scaffold of this compound is a significant building block in the field of agrochemical research and development. indiamart.compipzine-chem.com Its unique structure, featuring a pyridine ring with both an amino and a methoxy group, makes it a valuable intermediate for synthesizing novel active ingredients for crop protection. indiamart.com The incorporation of this moiety can lead to the creation of pesticides with enhanced insecticidal, bactericidal, or herbicidal properties. pipzine-chem.compipzine-chem.com

The utility of this compound in this sector stems from its ability to serve as a foundational component for more complex molecules. indiamart.com Researchers in pesticide chemistry utilize it as a key raw material to develop new pesticides that are designed to be highly selective towards target organisms. pipzine-chem.compipzine-chem.com This selectivity is a crucial aspect of modern green agriculture, aiming to minimize the impact on the environment and non-target species. pipzine-chem.com

While specific commercial agrochemicals derived directly from this compound are not extensively detailed in publicly available research, the importance of the substituted aminopyridine framework is well-established. For instance, the closely related compound 4-Amino-2-chloropyridine is a critical intermediate in the synthesis of plant growth regulators like Forchlorfenuron (KT-30), which improves fruit crop yields. chemicalbook.comnbinno.com This highlights the potential of the 2-substituted-4-aminopyridine structure in creating agriculturally significant compounds. The development of novel herbicides, such as those based on the 4-amino-picolinic acid structure, further underscores the importance of the 4-aminopyridine (B3432731) core in discovering molecules with potent herbicidal activity against unwanted vegetation. epo.orgnih.gov

The application of this compound and its analogs contributes to the ongoing effort to produce innovative solutions for crop protection that are effective and align with contemporary environmental standards. pipzine-chem.com

Table 1: Potential Agrochemical Applications Based on the 4-Amino-2-substituted-pyridine Scaffold

Explore the table below to see the types of agrochemicals developed from this compound and its structural analogs, showcasing the versatility of this chemical class.

| Precursor Compound | Agrochemical Class | Specific Example/Application | Role of Precursor |

| This compound | Pesticides | Development of new insecticides, fungicides, and herbicides. pipzine-chem.compipzine-chem.com | Key building block for creating active ingredients with potentially high selectivity and lower environmental toxicity. pipzine-chem.com |

| 4-Amino-2-chloropyridine (Analog) | Plant Growth Regulator | Forchlorfenuron (KT-30). chemicalbook.comnbinno.com | Essential intermediate in the synthesis pathway. chemicalbook.com |

| 4-Amino-picolinic Acid Derivatives (Related Scaffold) | Herbicides | Control of broadleaf and sedge weeds. epo.orgnih.gov | Forms the core structure responsible for herbicidal (auxinic) activity. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Amino-2-methoxypyridine in laboratory settings?

- Methodological Answer :

- Skin/Eye Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing. Use soap for skin decontamination .

- Inhalation : Move to fresh air; administer artificial respiration if necessary.

- Storage : Store in tightly sealed containers at ambient temperatures, away from oxidizing agents .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Ensure fume hood usage during synthesis .

Q. How can researchers synthesize this compound and its analogs?

- Methodological Answer :

- Key Steps :

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection. For example, compound 15 in was synthesized via Boc-deprotection (81% yield) .

Substitution Reactions : Introduce functional groups (e.g., fluoroalkyl chains) using NaH or K₂CO₃ as bases in THF or Et₂O .

- Optimization : Low yields (e.g., 31% for compound 14 ) may require temperature control (20–25°C) or inert atmospheres.

Q. What characterization techniques are critical for verifying this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹⁹F NMR to confirm substituent positions and purity (e.g., δ 7.2–8.1 ppm for pyridine protons) .

- Mass Spectrometry : ESI-MS for molecular weight validation.

- Chromatography : HPLC with C18 columns to assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model electron density and HOMO-LUMO gaps. Becke’s 1993 study showed <2.4 kcal/mol deviation in thermochemical predictions .

- Validation : Compare computed IR spectra or dipole moments with experimental data. Adjust exact-exchange ratios (e.g., 20% HF exchange) to improve accuracy .

Q. What strategies resolve contradictions in synthetic yields or byproduct formation during analog synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or dimerization products).

- Reaction Optimization :

- Vary solvents (e.g., DMF for polar intermediates) .

- Catalysts: Pd/C for hydrogenation steps or CuI for cross-couplings.

- Case Study : Compound 17 (61% yield) required Et₂O as solvent and BrCH₂CH₂F as fluorinating agent .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity?

- Methodological Answer :

- Comparative Studies : Replace the methoxy group with methyl (4-Methylpyridine ) to assess solubility and receptor binding.

- Biological Assays : Test analogs as nitric oxide synthase inhibitors (see ) using enzyme kinetics (IC₅₀ values).

- SAR Analysis : Correlate substituent electronegativity (e.g., fluoroalkyl chains ) with activity changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.